molecular formula C7H13N3O B13163107 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol

4-(4-amino-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13163107
M. Wt: 155.20 g/mol
InChI Key: NQHUXBSSGIOAMU-UHFFFAOYSA-N
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Description

4-(4-amino-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol chain. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced by nitration followed by reduction. The nitration of the pyrazole ring is carried out using a nitrating agent such as nitric acid, and the resulting nitro compound is reduced to the amino compound using a reducing agent like hydrogen in the presence of a palladium catalyst.

    Attachment of the Butanol Chain: The butanol chain can be attached through a nucleophilic substitution reaction. This involves the reaction of the amino-pyrazole with a butanol derivative, such as a butyl halide, in the presence of a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be converted to a halide using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: 4-(4-amino-1H-pyrazol-1-yl)butan-2-one.

    Reduction: 4-(4-amino-1H-pyrazol-1-yl)butan-2-amine.

    Substitution: 4-(4-amino-1H-pyrazol-1-yl)butyl chloride.

Scientific Research Applications

4-(4-amino-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-amino-1H-pyrazol-1-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.

    4-(4-amino-1H-pyrazol-1-yl)butanamide: Contains an amide group instead of a hydroxyl group.

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Shorter carbon chain with similar functional groups.

Uniqueness

4-(4-amino-1H-pyrazol-1-yl)butan-2-ol is unique due to the specific positioning of its functional groups, which allows for distinct chemical reactivity and biological activity. Its structure provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H13N3O/c1-6(11)2-3-10-5-7(8)4-9-10/h4-6,11H,2-3,8H2,1H3

InChI Key

NQHUXBSSGIOAMU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)N)O

Origin of Product

United States

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